molecular formula C27H46O5 B579540 (3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one CAS No. 18089-15-1

(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B579540
CAS No.: 18089-15-1
M. Wt: 450.66
InChI Key: PBANUTGLRFPOSU-SDXFKNJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one can be synthesized through biochemical transformation of plant steroids. One method involves the conversion of labelled chiograsterol A into chiogralactone by using a homogenate of Chionographic japonica maxim . The reaction is carried out at 27°C for 6 hours .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of chiograsterol A. Most of the research focuses on its isolation from natural sources and its biochemical transformation .

Chemical Reactions Analysis

Types of Reactions

(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion into chiogralactone, which involves the oxidation of chiograsterol A .

Common Reagents and Conditions

The conversion of chiograsterol A into chiogralactone is facilitated by the use of plant homogenates, which contain the necessary enzymes for the reaction . The reaction is typically carried out at a controlled temperature of 27°C .

Major Products Formed

The major product formed from the oxidation of chiograsterol A is chiogralactone . This compound is characterized by its unique δ-lactone group .

Comparison with Similar Compounds

(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is unique due to its specific chemical structure and biological activities. Similar compounds include other cholestane glycosides and sterols isolated from plants, such as:

This compound stands out due to its unique δ-lactone group and its potential cytotoxic activity against cancer cells .

Properties

CAS No.

18089-15-1

Molecular Formula

C27H46O5

Molecular Weight

450.66

IUPAC Name

(3S,5S,8R,9S,10R,13S,14S,16S,17R)-17-[(2R)-4,5-dihydroxy-6-methylheptan-2-yl]-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O5/c1-14(2)25(32)23(31)10-15(3)24-22(30)13-19-17-12-21(29)20-11-16(28)6-8-26(20,4)18(17)7-9-27(19,24)5/h14-20,22-25,28,30-32H,6-13H2,1-5H3/t15-,16+,17-,18+,19+,20-,22+,23?,24+,25?,26-,27+/m1/s1

InChI Key

PBANUTGLRFPOSU-SDXFKNJJSA-N

SMILES

CC(C)C(C(CC(C)C1C(CC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O)O

Origin of Product

United States

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